4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine -

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4485070
CAS Number:
Molecular Formula: C15H13F2N3
Molecular Weight: 273.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a methoxyphenyl group at the 6-position, a methylsulfanyl group at the 4-position, and a phenyl group at the 3-position. Additionally, it contains an ethyl carboxylate substituent at the 5-position. The crystal structure analysis of this compound reveals key structural features, including the dihedral angles between the fused rings and intramolecular interactions [].

    Compound Description: HMBPP represents a novel pyrazolo[3,4-b]pyridine derivative synthesized through a ring-opening and ring-closure reaction. It features a complex substituent at the 5-position, incorporating a benzofuran moiety. The compound's structure was confirmed through spectral and analytical data, and theoretical calculations provided insights into its electronic, thermodynamic, and spectroscopic properties [].

    Compound Description: This series of compounds represents a general structure for a range of 3-methyl-6-(aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, where the aryl group at the 6-position can be varied. These compounds were synthesized using sodium ethoxide as a catalyst and characterized using spectral and analytical data [].

    Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative, characterized by a fluorophenyl group at the 4-position, a phenyl group at the 1-position, and a carbonitrile group at the 5-position. Notably, it exists in a conformation where the tetrahydropyridine ring adopts a distorted envelope shape [].

    Compound Description: This complex pyrazolo[3,4-b]pyridine derivative acts as a selective inhibitor of HSP90α and HSP90β, demonstrating promising antitumor activity with oral bioavailability. Its structure features a unique binding mode within the N-terminal ATP binding site of HSP90, as revealed by X-ray crystallography [].

    Compound Description: This compound is a dihydropyrazolo[3,4-b]pyridine derivative characterized by a bromophenyl substituent at the 6-position. Its crystal structure reveals a screw-boat conformation of the dihydropyridine ring and the formation of cyclic centrosymmetric dimers through C—H⋯π interactions [].

    Compound Description: This compound is another pyrazolo[3,4-b]pyridine derivative, featuring a nitrophenyl group at the 3-position and a phenyl group at the 4-position. The crystal structure reveals the formation of R22(8) dimers via N—H⋯N hydrogen bonds, which further assemble into a molecular ladder structure through C—H⋯π(pyridine) interactions [].

    Compound Description: PF470 represents a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). Despite demonstrating robust efficacy in preclinical models of Parkinson's disease, its clinical development was halted due to potential immune-mediated hypersensitivity observed in a nonhuman primate toxicology study [].

    Compound Description: This group of compounds represents a series of dihydropyrazolo[3,4-b]pyridine-5-carboxylates, characterized by an aryl group at the 4-position. Their synthesis involves a two-step procedure starting from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Computational studies suggest a preferred boat conformation for the dihydropyridine ring and a planar pyrazole ring [].

    Compound Description: This tetrahydropyrazolo[3,4-b]pyridine derivative, existing as an ethanol solvate, features a bromophenyl group at the 4-position, a phenyl group at the 1-position, and a carbonitrile group at the 5-position. The crystal structure reveals an envelope conformation for the hydrogenated pyridinone ring and notable dihedral angles between the aromatic rings [].

    Compound Description: This compound belongs to the dihydropyrazolo[3,4-b]pyridine family, characterized by a methoxyphenyl group at the 4-position and a carbonitrile group at the 5-position. The crystal structure reveals significant dihedral angles between the aromatic rings, and the molecular packing is stabilized by intermolecular N—H⋯O hydrogen bonds [].

    Compound Description: This series of compounds represents a general structure for various 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, where the aryl group at the 4-position can be modified. These compounds were efficiently synthesized using a catalyst-free, multicomponent reaction under ultrasound irradiation, highlighting a convenient and environmentally friendly approach [, ].

    Compound Description: This series of compounds represents a group of pyrazolo[3,4-b]pyridine-4-carboxylic acids, characterized by an aryl group at the 6-position. These compounds were synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole and evaluated for their antibacterial activity. Some derivatives exhibited promising antibacterial properties [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative is characterized by a 1H-indol-3-yl group at the 6-position and a 4-methylphenyl group at the 4-position. It crystallizes as a stoichiometric 1:1 solvate with dimethylformamide. The crystal structure reveals the formation of cyclic centrosymmetric dimers through C—H⋯π(arene) hydrogen bonds [].

    Compound Description: This compound is structurally similar to the previous compound, with a 1H-indol-3-yl group at the 6-position but featuring a 4-methoxyphenyl group at the 4-position. It also crystallizes as a 1:1 solvate with dimethylformamide. The crystal structure shows the formation of chains containing two types of centrosymmetric rings through C—H⋯N and C—H⋯π(arene) hydrogen bonds [].

    Compound Description: This compound represents a bis-pyrazolo[3,4-b]pyridine derivative, where two pyrazolo[3,4-b]pyridine units are linked by a 1,4-phenylene moiety. The structure also features ethanone substituents at the 5-position of each pyrazolo[3,4-b]pyridine unit. This compound was synthesized through a multistep procedure and characterized using various spectroscopic techniques [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative incorporates a 2-fluorophenyl group at the 4-position and a 1H-indol-1-yl group at the 6-position. The crystal structure reveals a complex hydrogen-bonding network involving N—H⋯N, C—H⋯N, and C—H⋯π(arene) interactions, leading to the formation of double chains enclosing cavities [].

    Compound Description: This compound incorporates a cyclododecane ring fused to the pyrazolo[3,4-b]pyridine core, resulting in a decahydrocyclododeca[d]pyrazolo[3,4-b]pyridine framework. It also features a phenyl group at the 3-position and a p-tolyl group at the 5-position. The structure was determined by single-crystal X-ray diffraction, revealing a coplanar arrangement for the newly formed pyridine ring within the structure [].

    Compound Description: This tetrahydropyrazolo[3,4-b]pyridine derivative features a chlorophenyl group at the 4-position, a phenyl group at the 1-position, and a benzamide substituent at the 5-position. The crystal structure reveals that the pyrazolo[3,4-b]pyridine system, except for two specific carbon atoms, lies in one plane, with the remaining carbons showing significant deviations from planarity [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative features a methyl substituent at the 1-position, a 4-chlorophenyl group at the 3-position, and methyl groups at both the 4- and 6-positions. This compound belongs to a series of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives evaluated for their anticancer activity against various human cancer cell lines. It exhibited promising cytotoxicity, comparable to the standard drug doxorubicin [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative features a benzo[d]thiazole moiety attached to the 1-position, a 4-chlorophenyl group at the 3-position, and a trifluoromethyl group at the 6-position. This compound was also part of a series investigated for anticancer activity, showing promising cell growth inhibition against multiple cancer cell lines [].

    Compound Description: This series of compounds represents a group of dihydropyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, featuring a benzoyl group at the 1-position and variations in the substituent at the 4-position, including aroyl and aroyloxymethyl groups. These compounds were synthesized through a one-pot, two-step procedure and screened for their antimicrobial activity, showing promising results against various bacterial and fungal strains [].

    Compound Description: This compound represents a pyrazolo[3,4-b]pyridine derivative with a carbohydrazide moiety attached to the 6-position. It serves as a key intermediate for synthesizing a series of carbohydrazide derivatives evaluated for their trypanocidal activity against Trypanosoma cruzi [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative incorporates a 2-methoxyphenyl group at the 4-position, a phenyl group at the 1-position, and a (thiophen-2-yl)methanone substituent at the 5-position. The crystal structure analysis reveals a gauche conformation for the thiophene ring and the presence of intermolecular C—H⋯O hydrogen bonds, leading to a characteristic C(5) chain graph-set motif [].

    Compound Description: This compound, designated as PP-1, belongs to the tetrahydropyrazolo[3,4-b]pyridine class and features a 4-bromophenyl group at the 4-position and a carbonitrile group at the 5-position. It was synthesized using a green chemistry approach involving ultrasonic irradiation and investigated for its corrosion inhibition properties on mild steel in acidic media [].

    Compound Description: This compound, designated as PP-2, is structurally analogous to PP-1, with a 4-chlorophenyl group replacing the 4-bromophenyl group at the 4-position. It was also synthesized using ultrasonic irradiation and studied for its corrosion inhibition properties [].

    Compound Description: Designated as PP-3, this compound shares the tetrahydropyrazolo[3,4-b]pyridine core with PP-1 and PP-2 but features a 3-phenoxyphenyl group at the 4-position. It was synthesized using the same green chemistry approach and investigated for its corrosion inhibition activity [].

    Compound Description: This pyrazolo[3,4-b]pyridine derivative features a chlorine atom at the 6-position, a 4-chlorophenyl group at the 4-position, and a complex [(benzene-1,2-diamino)methylene] substituent at the 5-position. The crystal structure reveals a three-dimensional framework structure formed through N—H⋯N and C—H⋯N hydrogen bonds [].

    Compound Description: This compound features two ethanone moieties linked to a central pyrazole ring. It serves as a starting material for synthesizing a variety of bis-α,β-unsaturated ketones, nicotinonitriles, 1,2-dihydropyridine-3-carbonitriles, fused thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridine derivatives [].

    Compound Description: This compound represents a bis-thieno[2,3-b]pyridine derivative, where two thieno[2,3-b]pyridine units are linked by a central pyrazole ring. Each thieno[2,3-b]pyridine unit features a furyl substituent at the 6-position and a carboxamide group at the 2-position. It was synthesized as part of a series of compounds evaluated for their antimicrobial activity [].

Properties

Product Name

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C15H13F2N3

Molecular Weight

273.28 g/mol

InChI

InChI=1S/C15H13F2N3/c1-9-3-5-10(6-4-9)13-7-11(14(16)17)12-8-18-20(2)15(12)19-13/h3-8,14H,1-2H3

InChI Key

WRVNPOALJNFLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C)C(=C2)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.